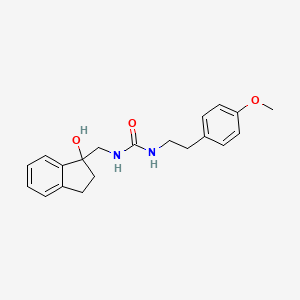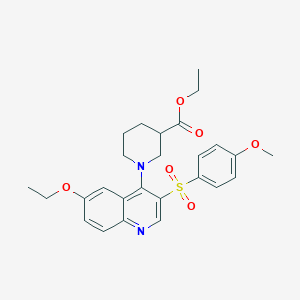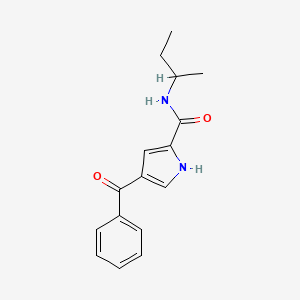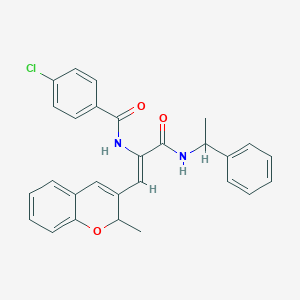
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea, also known as HMA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMA-1 has been found to exhibit promising results in various studies, making it a subject of interest for further research.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Discovery
A study highlighted the synthesis and investigation of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds, including analogs with significant potency, were explored for their receptor antagonistic activity, suggesting a methodical approach to optimize therapeutic agents targeting specific receptors (Fotsch et al., 2001).
Bioimaging Applications
Research on a novel fluorescent sensor for the detection of Al3+ ions utilized a urea derivative, indicating the compound's utility in developing sensitive and selective probes for metal ions in biological and environmental samples. This application underscores the potential of urea derivatives in fluorescence-based bioimaging and metal ion detection (Wang et al., 2017).
Corrosion Inhibition
Investigations into the corrosion behavior of mild steel in acidic solutions identified urea derivatives as effective corrosion inhibitors. The study suggests that such compounds can form protective layers on metal surfaces, highlighting their significance in materials science and engineering to enhance the durability and lifespan of metal-based structures (Bahrami & Hosseini, 2012).
Enzyme Inhibition for Therapeutic Targets
Research on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) demonstrated the potential of urea derivatives in developing therapeutic agents targeting specific enzymes implicated in various diseases. These findings open avenues for the design of enzyme inhibitors that could serve as drugs for treating conditions associated with the dysregulation of these kinases (Pireddu et al., 2012).
Material Science and Polymer Chemistry
A detailed investigation into the urea–formaldehyde resin synthesis by NMR spectroscopy revealed insights into the complex reaction networks involved in resin formation. The study provides a fundamental understanding of polymer chemistry, showcasing the critical role of urea derivatives in producing widely used resins in the manufacturing and construction industries (Christjanson et al., 2006).
Propiedades
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-8-6-15(7-9-17)11-13-21-19(23)22-14-20(24)12-10-16-4-2-3-5-18(16)20/h2-9,24H,10-14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGSDOGAUXYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2709086.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)
![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)



![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2709106.png)
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)